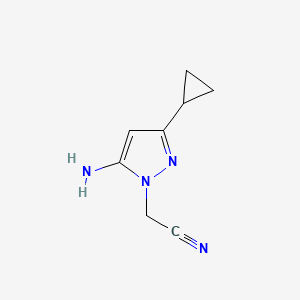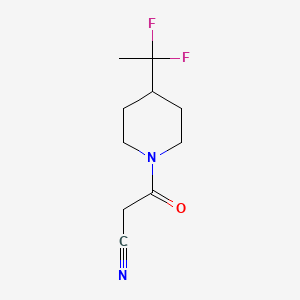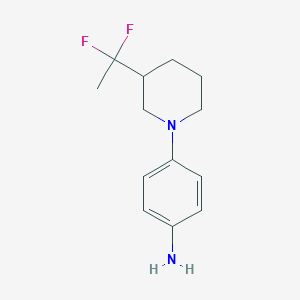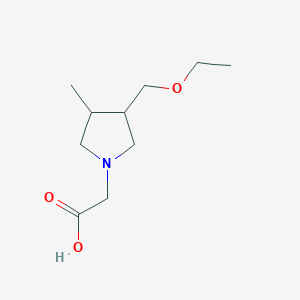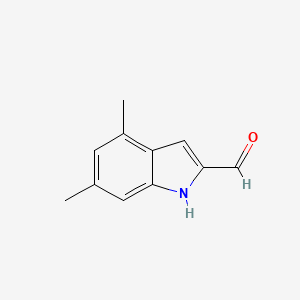
4,6-ジメチル-1H-インドール-2-カルバルデヒド
説明
“4,6-dimethyl-1H-indole-2-carbaldehyde” is a chemical compound with the molecular formula C11H11NO . It is a derivative of indole, a heterocyclic compound that is widely used in the synthesis of various organic compounds .
Molecular Structure Analysis
The molecular structure of “4,6-dimethyl-1H-indole-2-carbaldehyde” consists of an indole ring substituted with two methyl groups at positions 4 and 6, and a carbaldehyde group at position 2 . The indole ring is a bicyclic structure composed of a benzene ring fused to a pyrrole ring .
Chemical Reactions Analysis
While specific chemical reactions involving “4,6-dimethyl-1H-indole-2-carbaldehyde” are not available, indole derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo electrophilic substitution due to the excessive π-electrons delocalization .
科学的研究の応用
抗ウイルス活性
インドール誘導体は、顕著な抗ウイルス活性を示してきました。 例えば、化合物メチル 6-アミノ-4-イソブトキシ-1H-インドール-2-カルボン酸エステルは、インフルエンザAに対する阻害活性を示しました .
抗炎症活性
インドール誘導体は、抗炎症作用を持つことが判明しており、さまざまな炎症性疾患の治療に役立つ可能性があります .
抗がん活性
インドール誘導体は、がん細胞の治療に使用されてきました。 近年、インドール誘導体を生物活性化合物としてがん細胞の治療に利用することが注目されています .
抗HIV活性
インドール誘導体は、HIV治療の可能性を示しています。 4-[(1,2-ジヒドロ-2-オキソ-3H-インドール-3-イリデン)アミノ]N(4,6-ジメチル-2-ピリミジニル)-ベンゼン誘導体を合成し、抗HIV活性をスクリーニングしました .
抗酸化活性
インドール誘導体は、抗酸化作用を示しており、酸化ストレス関連障害の抑制に役立つ可能性があります .
抗菌活性
インドール誘導体は、抗菌作用を示しており、さまざまな細菌感染症の治療に役立つ可能性があります .
抗結核活性
インドール誘導体は、抗結核作用を持つことが判明しており、結核の治療に役立つ可能性があります .
抗糖尿病活性
将来の方向性
作用機序
Target of Action
4,6-Dimethyl-1H-indole-2-carbaldehyde, like other indole derivatives, is known to interact with multiple receptors in the body . These compounds have been found to play a significant role in cell biology .
Mode of Action
It is known that indole derivatives bind with high affinity to their targets, resulting in various biological effects .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways. They have been found to possess a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The pharmacokinetics of indole derivatives are generally influenced by their lipophilicity and water solubility .
Result of Action
The result of the action of 4,6-Dimethyl-1H-indole-2-carbaldehyde is likely to be dependent on the specific receptors it interacts with and the biochemical pathways it affects. For example, some indole derivatives have been found to have inhibitory activity against influenza A and HIV-1 .
生化学分析
Cellular Effects
4,6-Dimethyl-1H-indole-2-carbaldehyde influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives are known to modulate the activity of key signaling molecules, which can lead to changes in cellular function . The exact effects of 4,6-dimethyl-1H-indole-2-carbaldehyde on different cell types are still being studied, but preliminary data suggest it may have significant impacts on cell proliferation and apoptosis.
Molecular Mechanism
The molecular mechanism of 4,6-dimethyl-1H-indole-2-carbaldehyde involves its interaction with biomolecules at the molecular level. It is believed to exert its effects through binding interactions with specific proteins and enzymes, leading to enzyme inhibition or activation . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in cellular behavior and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-dimethyl-1H-indole-2-carbaldehyde have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can degrade over time, leading to a decrease in their biological activity . Long-term exposure to 4,6-dimethyl-1H-indole-2-carbaldehyde may result in altered cellular responses, which are important considerations for its potential therapeutic use.
Dosage Effects in Animal Models
The effects of 4,6-dimethyl-1H-indole-2-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer properties . At higher doses, it may cause toxic or adverse effects, including cellular damage or apoptosis. Understanding the dosage-dependent effects of 4,6-dimethyl-1H-indole-2-carbaldehyde is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
4,6-Dimethyl-1H-indole-2-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity
Transport and Distribution
The transport and distribution of 4,6-dimethyl-1H-indole-2-carbaldehyde within cells and tissues are essential for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its therapeutic potential and toxicity. Understanding the transport mechanisms of 4,6-dimethyl-1H-indole-2-carbaldehyde is important for optimizing its use in biomedical applications.
Subcellular Localization
4,6-Dimethyl-1H-indole-2-carbaldehyde’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications Its localization can affect its interactions with biomolecules and its overall biological activity
特性
IUPAC Name |
4,6-dimethyl-1H-indole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-3-8(2)10-5-9(6-13)12-11(10)4-7/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOKIBCLJUKNCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(NC2=C1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B1492811.png)
![Methyl 2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate 5,5-dioxide](/img/structure/B1492812.png)

![2-Ethyl-3-(hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1492814.png)


